molecular formula C9H11NO3 B7853752 (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate

(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate

Cat. No.: B7853752
M. Wt: 181.19 g/mol
InChI Key: RZARFIRJROUVLM-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate can be achieved through several methods. One common approach involves the stereospecific transformation of sugars. For example, D-gulonic acid γ-lactone and D-glucono-δ-lactone can be used as starting materials to obtain the desired stereoisomers through a series of selective transformations .

Industrial Production Methods: Industrial production of this compound often involves microbial synthesis. Strains of Yarrowia lipolytica have been employed to produce (2R,3S)-isocitric acid, which can be further transformed into this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

  • (2S,3R)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
  • (2S,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
  • (2R,3R)-3-azaniumyl-2-hydroxy-3-phenylpropanoate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZARFIRJROUVLM-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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